molecular formula C23H17Cl2N5O3S B11662367 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11662367
M. Wt: 514.4 g/mol
InChI Key: NEGOPGSGJPGHQG-RPPGKUMJSA-N
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Description

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide: is a complex organic compound with the following chemical formula:

C31H35ClN4O2S\text{C}_{31}\text{H}_{35}\text{ClN}_4\text{O}_2\text{S}C31​H35​ClN4​O2​S

. It belongs to the class of benzimidazole derivatives and exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of an aldehyde precursor with thiosemicarbazide in ethanol at reflux temperature. This yields 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide . Subsequent reactions lead to the final product.

Industrial Production Methods: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific studies.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction reactions can modify the nitro group or other functional groups.

    Substitution: Substitution reactions may occur at the chlorobenzyl or other reactive sites.

Common Reagents and Conditions:

    Thiosemicarbazide: Used in the initial step of synthesis.

    Ethanol: Solvent for the reaction.

  • Other reagents specific to the desired modifications.

Major Products: The major products depend on the specific reaction conditions and the functional groups involved. Further research is needed to explore these products comprehensively.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Investigating potential drug candidates.

    Organic Synthesis: Exploring novel reactions and methodologies.

Biology and Medicine:

    Antimicrobial Properties: Studying its effects against bacteria, fungi, or parasites.

    Anticancer Potential: Investigating its impact on cancer cells.

Industry:

    Materials Science:

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related benzimidazole derivatives, this compound’s unique combination of functional groups sets it apart. Similar compounds include:

    2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide: .

    2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide: .

Properties

Molecular Formula

C23H17Cl2N5O3S

Molecular Weight

514.4 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H17Cl2N5O3S/c24-17-8-5-15(6-9-17)13-29-20-4-2-1-3-19(20)27-23(29)34-14-22(31)28-26-12-16-7-10-18(25)21(11-16)30(32)33/h1-12H,13-14H2,(H,28,31)/b26-12+

InChI Key

NEGOPGSGJPGHQG-RPPGKUMJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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